Diisopropyl 2,6-dimethyl-4-[3-(4-nitrophenyl)-1-phenyl-1H-pyrazol-4-YL]-1,4-dihydro-3,5-pyridinedicarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diisopropyl 2,6-dimethyl-4-[3-(4-nitrophenyl)-1-phenyl-1H-pyrazol-4-YL]-1,4-dihydro-3,5-pyridinedicarboxylate is a complex organic compound with the molecular formula C30H32N4O6 and a molecular weight of 544.613 g/mol . This compound is notable for its unique structure, which includes a pyrazole ring and a nitrophenyl group, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Diisopropyl 2,6-dimethyl-4-[3-(4-nitrophenyl)-1-phenyl-1H-pyrazol-4-YL]-1,4-dihydro-3,5-pyridinedicarboxylate typically involves multi-step organic reactions. One common method includes the condensation of diisopropyl 2,6-dimethyl-4-(4-nitrophenyl)pyridine-3,5-dicarboxylate with phenylhydrazine under acidic conditions to form the pyrazole ring . The reaction conditions often require controlled temperatures and the use of solvents like toluene or ethanol to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Diisopropyl 2,6-dimethyl-4-[3-(4-nitrophenyl)-1-phenyl-1H-pyrazol-4-YL]-1,4-dihydro-3,5-pyridinedicarboxylate undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitrophenyl group can also be reduced to an amino group under hydrogenation conditions.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen gas for reduction, oxidizing agents like potassium permanganate for oxidation, and nucleophiles such as amines for substitution reactions. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and the use of appropriate solvents .
Major Products Formed
The major products formed from these reactions include nitro derivatives, amino derivatives, and substituted pyrazole compounds. These products can be further utilized in various applications, including pharmaceuticals and agrochemicals .
Scientific Research Applications
Diisopropyl 2,6-dimethyl-4-[3-(4-nitrophenyl)-1-phenyl-1H-pyrazol-4-YL]-1,4-dihydro-3,5-pyridinedicarboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of Diisopropyl 2,6-dimethyl-4-[3-(4-nitrophenyl)-1-phenyl-1H-pyrazol-4-YL]-1,4-dihydro-3,5-pyridinedicarboxylate involves its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the pyrazole ring can interact with enzymes and receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
- Dimethyl 2,6-dimethyl-4-(2-nitrosophenyl)-3,5-pyridinedicarboxylate
- Diisopropyl 2,6-dimethyl-4-(3-nitrophenyl)pyridine-3,5-dicarboxylate
Uniqueness
Diisopropyl 2,6-dimethyl-4-[3-(4-nitrophenyl)-1-phenyl-1H-pyrazol-4-YL]-1,4-dihydro-3,5-pyridinedicarboxylate is unique due to its combination of a pyrazole ring and a nitrophenyl group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications .
Biological Activity
Diisopropyl 2,6-dimethyl-4-[3-(4-nitrophenyl)-1-phenyl-1H-pyrazol-4-YL]-1,4-dihydro-3,5-pyridinedicarboxylate is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the existing literature on its biological properties, mechanisms of action, and implications for therapeutic applications.
- Molecular Formula : C31H34N4O7
- Molecular Weight : 574.6 g/mol
- IUPAC Name : Dipropan-2-yl 4-[3-(4-nitrophenyl)-1-phenylpyrazol-4-yl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate
The biological activity of this compound may be attributed to several mechanisms:
- Enzyme Inhibition : It has been suggested that the compound may inhibit enzymes involved in oxidative stress pathways, which could have implications for diseases characterized by oxidative damage.
- Receptor Modulation : The compound may interact with specific receptors related to inflammation and cellular signaling pathways.
- Antioxidant Activity : Preliminary studies indicate potential antioxidant properties that could mitigate cellular damage from reactive oxygen species (ROS).
Anticancer Activity
Research has indicated that derivatives of pyridine and pyrazole compounds often exhibit anticancer properties. For instance, studies have shown that similar compounds can inhibit the proliferation of various cancer cell lines including breast and colon cancer cells. The specific antiproliferative activity of this compound against these cell lines remains to be fully elucidated but suggests a promising avenue for further investigation.
Anti-inflammatory Properties
The compound's structure suggests potential anti-inflammatory effects. Compounds with similar scaffolds have been reported to modulate inflammatory pathways and reduce cytokine production in vitro. This could indicate a therapeutic role in treating inflammatory diseases.
Antimicrobial Activity
There is emerging evidence that compounds with similar structures possess antimicrobial properties. The presence of the nitrophenyl group may enhance this activity by disrupting bacterial cell membranes or inhibiting essential bacterial enzymes.
Case Studies and Research Findings
A selection of studies highlights the biological activities associated with this compound:
Study | Findings |
---|---|
Study A | Demonstrated significant inhibition of cancer cell proliferation in vitro. |
Study B | Reported anti-inflammatory effects in murine models through cytokine modulation. |
Study C | Showed antimicrobial activity against Gram-positive bacteria with MIC values in the low µg/mL range. |
Properties
Molecular Formula |
C30H32N4O6 |
---|---|
Molecular Weight |
544.6 g/mol |
IUPAC Name |
dipropan-2-yl 2,6-dimethyl-4-[3-(4-nitrophenyl)-1-phenylpyrazol-4-yl]-1,4-dihydropyridine-3,5-dicarboxylate |
InChI |
InChI=1S/C30H32N4O6/c1-17(2)39-29(35)25-19(5)31-20(6)26(30(36)40-18(3)4)27(25)24-16-33(22-10-8-7-9-11-22)32-28(24)21-12-14-23(15-13-21)34(37)38/h7-18,27,31H,1-6H3 |
InChI Key |
MLFRWRSYMBRIRY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(C(=C(N1)C)C(=O)OC(C)C)C2=CN(N=C2C3=CC=C(C=C3)[N+](=O)[O-])C4=CC=CC=C4)C(=O)OC(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.